molecular formula C19H20O4S B2388174 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-86-2

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2388174
CAS No.: 301193-86-2
M. Wt: 344.43
InChI Key: OUFNCLQTZLIOIN-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by an ethoxyphenyl group at position 4 and a 4-methylphenylsulfanyl moiety at position 2 (Figure 1). This compound belongs to a broader class of molecules synthesized via Michael-type additions or Friedel-Crafts acylations, as seen in related analogs .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4S/c1-3-23-15-8-6-14(7-9-15)17(20)12-18(19(21)22)24-16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNCLQTZLIOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenol to form an intermediate, which is then subjected to further reactions to introduce the oxobutanoic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylphenyl groups are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Chemistry Applications

This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the development of novel materials and intermediates for various chemical products.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, such as:

  • Reaction of 4-ethoxybenzaldehyde with 4-methylthiophenol.
  • Introduction of the oxobutanoic acid moiety through controlled conditions using catalysts and solvents.

Biological Applications

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties . It is being investigated for its efficacy against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

A study published in the International Journal of Pharmaceutical and Phytopharmacological Research assessed the antimicrobial activity of related compounds. The findings indicated that derivatives of similar structures exhibited significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Medical Applications

The therapeutic potential of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is being explored in several areas:

  • Cancer Treatment : Investigations are ongoing into its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Preliminary studies suggest it may modulate key enzymes involved in inflammation pathways.

Industrial Applications

In industrial chemistry, this compound can be used as an intermediate in producing specialty chemicals and materials. Its unique functional groups allow for modifications that can enhance material properties or create novel applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex organic moleculesUsed in synthesis pathways involving multiple steps
BiologyAntimicrobial and anticancer activitiesSignificant inhibition against Staphylococcus aureus
MedicinePotential therapeutic agentInvestigated for apoptosis induction in cancer cells
IndustryIntermediate for specialty chemicalsEnhances properties of produced materials

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid with its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₉H₂₀O₄S 360.43* - 4-Ethoxyphenyl (C₆H₅OCH₂CH₃)
- 4-Methylphenylsulfanyl (C₆H₄SCH₃)
Higher lipophilicity due to ethoxy group
4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid C₁₇H₁₅ClO₃S 334.81 - 4-Chlorophenyl (C₆H₄Cl)
- 4-Methylphenylsulfanyl (C₆H₄SCH₃)
Enhanced electrophilicity from Cl substituent
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid C₁₆H₁₂Br₂O₃S 444.14 - 4-Bromophenyl (C₆H₄Br)
- 4-Bromophenylsulfanyl (C₆H₄SBr)
High molecular weight; potential halogen bonding
4-(4-Methoxyphenyl)-4-oxo-2-thiomethylbutanoic acid (Esonarimod analog) C₁₄H₁₆O₄S 288.34 - 4-Methoxyphenyl (C₆H₄OCH₃)
- Thiomethyl (SCH₃)
Anti-inflammatory applications
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₄ 237.25 - 4-Ethoxyphenylamino (C₆H₅NHCO) Lower molecular weight; hydrazine derivative

*Calculated based on molecular formula.

Key Observations:
  • Lipophilicity : The ethoxy group in the target compound likely enhances membrane permeability compared to methoxy or chloro analogs .
  • Molecular Weight : Brominated derivatives (e.g., 444.14 g/mol) may exhibit reduced solubility, limiting bioavailability .

Biological Activity

4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid (C19H20O4S) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, supported by various research findings and case studies.

  • Molecular Formula : C19H20O4S
  • Molecular Weight : 344.42 g/mol
  • CAS Number : Not explicitly mentioned in the search results but can be referenced by its molecular structure.

Synthesis

The synthesis of this compound typically involves a multi-step organic reaction, which may include Friedel-Crafts acylation reactions. The detailed synthetic pathway is crucial for understanding its biological applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties:

  • Antioxidant Activity : Several studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research has shown that related compounds can inhibit inflammatory pathways, suggesting that this compound may also have anti-inflammatory effects.
  • Antimicrobial Properties : Some derivatives of oxobutanoic acids have demonstrated antimicrobial activity against various bacterial strains, indicating potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects cells from oxidative damage
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against specific bacterial strains

Case Study: Antioxidant Activity

A study conducted on similar compounds found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism involved the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Study: Anti-inflammatory Effects

In a controlled experiment, the compound was tested in a model of acute inflammation. Results indicated a marked decrease in edema and inflammatory markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli .

Case Study: Antimicrobial Efficacy

Research exploring the antimicrobial properties of related oxobutanoic acids revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, and how can purity be maximized?

  • Answer : Synthesis typically involves multi-step procedures, such as nucleophilic substitution of halogenated intermediates under basic conditions (e.g., using thiols for sulfanyl group introduction) . Purity is enhanced via column chromatography and recrystallization. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid by-products like disulfides or over-oxidized derivatives. Monitoring with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Use orthogonal methods:

  • NMR : Confirms substituent positions (e.g., ethoxyphenyl proton splitting patterns) .
  • IR : Validates carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Answer : Begin with antimicrobial (MIC assays) or antiproliferative (MTT assay on cancer cell lines) studies. Target-specific assays (e.g., enzyme inhibition) should follow, using recombinant proteins relevant to the compound’s hypothesized mechanism (e.g., kinases or oxidoreductases) .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence bioactivity?

  • Answer : Substituent electronic effects (e.g., ethoxy’s electron-donating nature) alter binding affinity. Compare analogs via SAR studies:

  • Replace ethoxy with methoxy to assess steric/electronic impacts on receptor interactions .
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from impurities, assay variability, or cell line differences. Mitigate by:

  • Validating compound purity (>95% via HPLC) .
  • Replicating assays in standardized conditions (e.g., ATCC cell lines, controlled passage numbers) .
  • Applying statistical rigor (e.g., ANOVA for inter-lab comparisons) .

Q. What strategies ensure stability during long-term storage or under experimental conditions?

  • Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at -20°C under argon; monitor degradation via HPLC .
  • pH Stability : Test buffered solutions (pH 3–9) to identify hydrolysis-prone conditions .
  • Light Sensitivity : Use amber vials if UV-Vis shows photo-degradation .

Q. Which advanced techniques elucidate the compound’s mechanism of action?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified targets .
  • Metabolomics : Profile cellular metabolite changes post-treatment (LC-MS/MS) .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .

Q. How can researchers validate off-target effects or toxicity in preclinical studies?

  • Answer : Use high-throughput screening (e.g., Eurofins Panlabs® panel) for off-target profiling. For toxicity:

  • In Vitro : HepG2 hepatotoxicity assays .
  • In Vivo : Zebrafish embryo models (OECD TG 236) for acute toxicity .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for sulfanyl group incorporation to prevent oxidation .
  • Data Reproducibility : Share raw spectral data (e.g., via Figshare) and adhere to FAIR principles .
  • Ethical Compliance : Follow institutional guidelines for biological safety (e.g., BSL-2 for cell assays) .

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